molecular formula C11H7F2NO3 B11806375 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11806375
M. Wt: 239.17 g/mol
InChI Key: CNAFNCVIOGIBHR-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 6 and 7 enhances its stability and bioavailability compared to other quinolones .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

6,7-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-14-9-4-8(13)7(12)2-5(9)6(11(16)17)3-10(14)15/h2-4H,1H3,(H,16,17)

InChI Key

CNAFNCVIOGIBHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=CC1=O)C(=O)O)F)F

Origin of Product

United States

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